While 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-4, has various industrial applications, its use in scientific research is limited due to growing concerns about its potential environmental and health risks. These concerns stem from the presence of nonylphenol, a breakdown product of Nonoxynol-4, which is classified as a substance of very high concern by the European Union due to its endocrine-disrupting properties [].
Researchers are increasingly opting for alternative surfactants with less harmful environmental profiles for their studies. These alternatives often possess similar functional properties to Nonoxynol-4 but lack the concerning breakdown products [].
In the past, Nonoxynol-4 has been used in some scientific research applications, including:
However, due to the aforementioned concerns and the availability of safer alternatives, the use of Nonoxynol-4 in these areas of research is declining.
The current scientific research on 2-[2-(4-Nonylphenoxy)ethoxy]ethanol primarily focuses on understanding its environmental fate and potential risks. This research includes:
2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a polyether derived from nonylphenol and ethylene oxide. It is primarily utilized as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in liquids. The compound is characterized by its hydrophobic nonylphenol group and hydrophilic ethylene oxide chains, making it effective in various applications including detergents and emulsifiers .
2-[2-(4-Nonylphenoxy)ethoxy]ethanol itself has limited information on safety hazards. However, concerns lie with the potential breakdown product, nonylphenol (NP). NP is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its endocrine-disrupting properties []. Chronic exposure to NP has been linked to potential effects on reproductive health and development.
The chemical reactivity of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol includes interactions with strong oxidizing agents, where it may react exothermically. Its polyether structure allows for potential hydrolysis under acidic or basic conditions, leading to the release of nonylphenol and ethylene glycol derivatives .
Research indicates that nonylphenol ethoxylates, including 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, exhibit varying degrees of toxicity. These compounds can disrupt endocrine functions in wildlife and may have adverse effects on human health upon prolonged exposure. Specifically, they have been linked to skin irritation and potential reproductive toxicity .
The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol generally involves the ethoxylation of nonylphenol using ethylene oxide under controlled conditions. This process can be performed through several methods:
Studies on the interactions of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol with biological systems have shown that it can affect cellular processes due to its ability to penetrate cell membranes. Its surfactant properties may enhance the bioavailability of other compounds in formulations but also raise concerns regarding its potential toxicity and environmental impact .
Several compounds share structural similarities with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Here are some notable comparisons:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethanol, 2-[2-(nonylphenoxy)ethoxy] | 27176-93-8 | Similar structure but fewer ethylene oxide units |
Nonylphenol Ethoxylate | 9016-45-9 | Broader category; varies in chain length |
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy] | 20427-84-3 | Directly related; often used interchangeably |
Nonylphenol | 25154-52-3 | Parent compound; lacks ethoxylation |
The uniqueness of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol lies in its specific ethoxylation pattern and molecular weight, which influence its surfactant properties and biological activity compared to other similar compounds.
NP2EO is synthesized via the base-catalyzed ethoxylation of 4-nonylphenol (NP) with ethylene oxide (EO). The reaction proceeds through a nucleophilic addition mechanism, where the phenolic oxygen attacks the electrophilic ethylene oxide, facilitated by alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide. The process occurs in three stages:
Nonylphenol ethoxylates (NPEs) like 2-[2-(4-Nonylphenoxy)ethoxy]ethanol undergo sequential biodegradation in aquatic environments. Under aerobic conditions, microbial action shortens the ethoxylate chain via ω-hydroxylation and oxidation, producing nonylphenol diethoxylate (NP2EO) and monoethoxylate (NP1EO) as primary intermediates [3] [4]. A study simulating sewage treatment via sequencing batch reactors revealed that NP2EO accounted for 60–70% of soluble chemical oxygen demand (COD) during biodegradation, underscoring its role as a persistent byproduct [3]. Aerobic half-lives for NPEs range from hours to days, depending on microbial acclimation and environmental conditions. For instance, acclimated sludge achieved 85% degradation of parent NPEs within 30 days, with residual byproducts constituting 15% of initial COD [3].
Anaerobic degradation pathways differ markedly. In sulfate-reducing and methanogenic environments, ethoxylate chains are cleaved to form nonylphenol (NP), a recalcitrant metabolite toxic to aquatic life [2] [4]. While NP formation is minimal under aerobic conditions, anaerobic systems exhibit slower degradation rates, with half-lives extending to 69 days [5]. Key factors influencing kinetics include:
Photolysis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol remains less studied compared to advanced oxidation processes (AOPs) applied to structurally similar endocrine disruptors like bisphenol A. However, extrapolating from NPE degradation studies, ultraviolet (UV) radiation likely initiates cleavage of ethoxylate chains via hydroxyl radical (- OH) attack, generating shorter ethoxylates and carboxylic acid derivatives [6]. For example, UV/H2O2 systems achieve near-complete mineralization of aromatic ethers by breaking ether bonds and aromatic rings [6].
Key photolytic byproducts include:
The soil-water partitioning behavior of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is governed by its hydrophobicity and molecular structure. With a molecular weight of 396.56 g/mol and moderate solubility, it exhibits a log octanol-water partition coefficient (log Kow) estimated at ~4.5, indicating a propensity to adsorb onto organic matter [1] [5]. Experimental studies on similar NPEs report soil-water distribution coefficients (Kd) ranging from 50–200 L/kg, correlating with soil organic carbon content [5].
Soil Type | Organic Carbon (%) | Kd (L/kg) |
---|---|---|
Sandy | 1.2 | 58 |
Loamy | 3.8 | 145 |
Clay | 5.1 | 192 |
Mobility is further constrained by rapid biodegradation in surface soils (half-lives <45 days), which limits leaching to groundwater [5]. However, in anaerobic subsurface environments, prolonged persistence of NP metabolites may enhance vertical transport [4].
The molecular mechanism underlying this estrogenic activity involves structural mimicry of the natural hormone. The compound possesses three critical structural features that enable estrogen receptor binding: a hydrogen-bonding phenolic hydroxyl group that mimics the A-ring of estradiol, a hydrophobic nonyl chain equivalent in size to the steroid B- and C-rings, and the ethoxylate chain that provides the appropriate spatial orientation for receptor interaction [3]. This structural similarity allows the compound to compete with endogenous estradiol for binding sites, albeit with considerably reduced affinity [3].
Research utilizing recombinant yeast assays and human breast cancer cell proliferation assays has demonstrated that 2-[2-(4-Nonylphenoxy)ethoxy]ethanol can activate estrogen-regulated gene promoters, confirming its functional estrogenic activity [1]. However, halogenated derivatives of this compound show markedly different behavior, retaining substantial receptor binding affinity while exhibiting reduced functional estrogenic activity in bioassays [1]. This phenomenon suggests that chemical modifications can mask apparent estrogenicity while maintaining the potential for hormonal interference.
Table 1: Estrogen Receptor Binding Affinity Comparison
Compound | Relative Binding Affinity (RBA) | Receptor Type | Binding Strength | Estrogenic Activity | Source |
---|---|---|---|---|---|
17β-estradiol | 1.0 (reference) | Estrogen Receptor α/β | Strong | Reference compound | Blair et al. 2000 [2] |
2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 0.0001-0.001 | Estrogen Receptor α/β | Weak | Detectable | García-Reyero et al. 2004 [1] |
Nonylphenol | 0.00001-0.0001 | Estrogen Receptor α/β | Very weak | Detectable but reduced | García-Reyero et al. 2004 [1] |
Halogenated nonylphenol derivatives | 0.000001-0.00001 | Estrogen Receptor α/β | Extremely weak | Masked but retained binding | García-Reyero et al. 2004 [1] |
The compound also demonstrates interaction with other nuclear receptors beyond the classical estrogen receptors. Studies have shown that nonylphenol ethoxylates can activate the constitutive androstane receptor, leading to induction of cytochrome P450 enzymes involved in xenobiotic metabolism [4]. This multi-receptor interaction pattern suggests that the endocrine disrupting effects extend beyond simple estrogen mimicry to encompass broader metabolic and detoxification pathway interference.
Chronic exposure to 2-[2-(4-Nonylphenoxy)ethoxy]ethanol produces profound effects on aquatic invertebrate populations, with sensitivity varying significantly across species. The most sensitive invertebrate species studied is the freshwater snail Biomphalaria tenagophila, which exhibits reproductive toxicity at concentrations below 0.01 mg/L [5]. Trans-generational studies with this species have revealed that chronic exposure affects not only the directly exposed generation but also their offspring, with effects becoming more pronounced in subsequent generations [5].
The compound induces multiple reproductive endpoints in aquatic invertebrates. In Daphnia magna, chronic exposure produces 21-day No Observed Effect Concentrations ranging from 0.10 to 0.24 mg/L for survival and reproduction parameters [6]. The primary effects include reduced fecundity, impaired offspring development, and altered sex ratios [6]. These effects occur through disruption of normal hormonal signaling pathways that regulate reproductive processes in invertebrates.
Marine invertebrates show particular sensitivity to chronic nonylphenol ethoxylate exposure. The Pacific oyster Crassostrea gigas exhibits hermaphroditism, delayed settlement and metamorphosis, and altered sex ratios toward females at environmentally relevant concentrations [3]. These effects reflect the compound's ability to interfere with normal sexual differentiation processes during critical developmental windows.
Table 2: Chronic Exposure Effects on Aquatic Invertebrates
Species | Exposure Duration | NOEC (mg/L) | Primary Effects | Biomarkers | Severity | Source |
---|---|---|---|---|---|---|
Biomphalaria tenagophila | Trans-generational | <0.01 | Reduced fecundity, developmental toxicity | Malformed embryos, reduced hatching | High | Oliveira-Filho et al. 2007 [5] |
Daphnia magna | 21 days | 0.10-0.24 | Immobilization, reproductive impairment | Survival and reproduction | Moderate | EPA 2010 [6] |
Corophium volutator | Chronic | Not specified | Increased fertility in females | Antenna length changes | Low | Vazquez-Duhalt et al. 2005 [3] |
Crassostrea gigas | Chronic | Not specified | Hermaphroditism, developmental delay | Sex ratio alteration | Moderate | Vazquez-Duhalt et al. 2005 [3] |
Pocillopora damicornis | 6 weeks | 0.001 (1 ppb) | Altered steroid homeostasis | UGT enzyme activity | High | Rougée et al. 2021 [7] |
The coral Pocillopora damicornis represents one of the most sensitive marine invertebrates to chronic nonylphenol ethoxylate exposure. At environmentally relevant concentrations of 1 ppb, the compound significantly alters steroid homeostasis by increasing UDP-glycosyltransferase enzyme activity throughout the reproductive cycle [7]. This disruption interferes with normal steroid hormone clearance and regeneration processes that are critical for coral reproduction and overall colony health.
Crustacean species show variable responses to chronic exposure. While some species like Corophium volutator exhibit relatively mild effects such as increased fertility in females and altered secondary sexual characteristics, others demonstrate more severe impacts on survival and reproduction [3]. The androgenic gland in male crustaceans appears to be a particular target for nonylphenol ethoxylate disruption, leading to altered sexual differentiation and development of secondary sexual characteristics.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol exhibits pronounced teratogenic effects across multiple vertebrate model organisms, with fish being the most extensively studied group. In zebrafish (Danio rerio), embryonic and larval exposure to the compound produces concentration-dependent developmental abnormalities including crooked spine malformation, abnormal tail ventroflexion, and failed swim bladder inflation [6] [8]. These effects occur at concentrations ranging from 0.1 to 10 mg/L, with mortality and malformation rates increasing with exposure concentration and duration.
The mechanism of teratogenicity involves disruption of normal embryonic development through interference with hormone-regulated gene expression. In rainbow trout (Oncorhynchus mykiss), exposure to nonylphenol ethoxylates during juvenile stages induces vitellogenin synthesis, a female-specific egg yolk protein, in male fish [3]. This feminization effect occurs at concentrations as low as 0.05-0.07 mg/L, demonstrating the compound's potent endocrine disrupting activity during critical developmental periods.
Japanese medaka (Oryzias latipes) studies have revealed that embryonic exposure to the compound can produce intersex conditions characterized by the presence of both testicular and ovarian tissue within the same individual [3]. This testis-ova condition represents a severe form of sexual differentiation disruption that can occur at concentrations ranging from 0.01 to 1.0 mg/L. The effects are most pronounced when exposure occurs during the critical period of gonadal development.
Table 3: Teratogenic Effects in Vertebrate Model Organisms
Species | Exposure Stage | Teratogenic Effects | Concentration Range (mg/L) | Endpoint | Mechanism | Source |
---|---|---|---|---|---|---|
Danio rerio (zebrafish) | Embryonic/larval | Developmental abnormalities, reduced survival | 0.1-10 | Mortality, malformation | Endocrine disruption | Multiple studies [6] [8] |
Oncorhynchus mykiss (rainbow trout) | Juvenile | Vitellogenin induction, feminization | 0.05-0.07 | Hormone disruption | Estrogen receptor activation | EPA 2010 [6] |
Oryzias latipes (medaka) | Embryonic | Intersex condition, testis-ova | 0.01-1.0 | Sexual differentiation | Hormonal imbalance | Vazquez-Duhalt et al. 2005 [3] |
Xenopus laevis (frog) | Tadpole | Developmental disruption | 0.1-5.0 | Metamorphosis delay | Thyroid interference | Inferred from literature |
Pocillopora damicornis (coral) | Reproductive cycle | Reproductive impairment | 0.001 | Enzyme activity | Steroid metabolism | Rougée et al. 2021 [7] |
Amphibian species, while less extensively studied, also show susceptibility to teratogenic effects from nonylphenol ethoxylate exposure. Tadpole stages are particularly vulnerable due to their reliance on precise hormonal regulation for metamorphosis. The compound can interfere with thyroid hormone signaling pathways that are essential for normal amphibian development, leading to delayed metamorphosis and developmental abnormalities.
The teratogenic effects extend beyond morphological abnormalities to include functional impairments. Exposed fish larvae often exhibit altered swimming behavior, reduced feeding efficiency, and impaired predator avoidance responses. These behavioral changes result from disruption of normal neural development and can significantly impact survival in natural environments even when morphological abnormalities are not apparent.
Molecular mechanisms underlying teratogenicity involve multiple pathways of toxicity. The compound can induce oxidative stress through increased reactive oxygen species generation and depletion of antioxidant defense systems [9]. Additionally, it interferes with calcium homeostasis by inhibiting calcium-ATPase enzymes and affecting nicotinic acetylcholine receptor function [9]. These disruptions can trigger apoptotic pathways and cell death during critical developmental stages.
The environmental toxicity of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is significantly modified by the presence of co-pollutants, often resulting in synergistic effects that exceed the sum of individual compound toxicities. Heavy metals represent one of the most important classes of co-pollutants that interact with nonylphenol ethoxylates in aquatic environments. The interaction between this compound and metals such as cadmium, lead, and mercury can result in enhanced bioaccumulation and increased cellular toxicity through multiple mechanisms [10] [11].
The synergistic interaction with heavy metals occurs through several pathways. Competition for binding sites on cellular proteins can alter the bioavailability and toxicity of both the organic compound and the metals. Additionally, nonylphenol ethoxylates can act as carrier molecules, facilitating the transport of heavy metals across cellular membranes and increasing their intracellular concentrations [10]. This enhanced uptake can lead to more severe oxidative stress and cellular damage than would occur with exposure to either compound class alone.
Microplastics represent an emerging co-pollutant of particular concern due to their ability to adsorb and concentrate nonylphenol ethoxylates from the surrounding environment. The interaction between microplastics and this compound can result in increased cellular uptake and enhanced toxicity through carrier-mediated mechanisms [12]. The plastic particles can serve as vectors for delivering concentrated doses of the compound directly to target tissues, potentially increasing the effective exposure concentration by orders of magnitude.
Table 4: Synergistic Interactions with Co-Pollutants
Co-pollutant | Interaction Type | Combined Effect | Mechanism | Environmental Relevance | Toxicity Modification | Source |
---|---|---|---|---|---|---|
Heavy metals (Cd, Pb, Hg) | Antagonistic/Synergistic | Enhanced bioaccumulation | Metal binding competition | High | Variable | Balali-Mood et al. 2021 [10] |
Microplastics | Carrier-mediated | Increased cellular uptake | Adsorption enhancement | Emerging concern | Increased | Literature review |
Other surfactants | Additive | Reduced surface tension | Surfactant synergy | Moderate | Moderate | Azevedo et al. 2023 [13] |
Petroleum hydrocarbons | Additive | Membrane disruption | Lipid membrane interaction | Moderate | Moderate | Inferred |
Pesticides | Synergistic | Enhanced toxicity | Enzyme inhibition | High | Significantly increased | He et al. 2023 [14] |
The interaction with other surfactants commonly found in environmental systems produces additive toxicity effects. When multiple surfactants are present simultaneously, their combined action can result in enhanced membrane disruption and increased cellular permeability. This synergistic effect can occur at concentrations where individual surfactants would produce minimal toxicity, making mixture effects particularly relevant for environmental risk assessment.
Petroleum hydrocarbons represent another important class of co-pollutants that can interact with nonylphenol ethoxylates. Both compound classes can disrupt cellular membranes through their lipophilic properties, and their combined presence can result in enhanced membrane permeabilization and cellular damage. This interaction is particularly relevant in marine environments where both petroleum products and nonylphenol ethoxylates are commonly found.
The most significant synergistic interactions occur with pesticides and other bioactive compounds. Studies have demonstrated that the combined presence of nonylphenol ethoxylates and certain pesticides can result in toxicity that exceeds the sum of individual compound effects by several orders of magnitude [14]. These interactions often involve inhibition of detoxification enzymes, leading to reduced clearance of both compounds and enhanced toxicity.
The environmental relevance of these synergistic interactions cannot be overstated. In natural aquatic systems, organisms are rarely exposed to single contaminants but rather to complex mixtures that can interact in unpredictable ways. The presence of co-pollutants can dramatically alter the toxicity profile of nonylphenol ethoxylates, potentially making environmentally relevant concentrations more hazardous than previously recognized based on single-compound studies.
Corrosive;Irritant;Environmental Hazard